(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide
Description
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN5/c1-3-6-21-10(2)18-19-14(21)8-20(9-17)11-4-5-13(16)12(15)7-11/h4-5,7H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGROKJYTFTBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CN(C#N)C2=CC(=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide is a synthetic compound with potential biological activity. Its molecular formula is CHClFN, and it has a molecular weight of 307.75 g/mol. This compound is of interest due to its structural features that suggest possible pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study on similar compounds demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of triazole-containing compounds has been explored in various studies. For instance, a related compound demonstrated IC values in the low micromolar range against human cancer cell lines, indicating promising cytotoxic effects.
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound D | HCT116 | 1.9 |
| Compound E | MCF7 | 2.3 |
| Doxorubicin | HCT116 | 3.23 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis or cell wall formation in microorganisms. The presence of the triazole moiety is particularly significant as it has been linked to the inhibition of fungal cytochrome P450 enzymes.
Case Studies
- Antifungal Efficacy : A study evaluated the efficacy of triazole derivatives against Candida species, where the compound exhibited a significant reduction in fungal load in vitro.
- Antitumor Activity : In another case study, a related triazole compound showed effectiveness in reducing tumor size in xenograft models when administered at specific dosages.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Triazole Derivatives
Table 2: Physicochemical Properties (Inferred)
| Compound | LogP (Estimated) | Solubility (Polarity) | Bioactivity Target |
|---|---|---|---|
| Target Compound | ~3.5 (moderate) | Moderate (cyanamide) | Fungal cytochrome P450 |
| 4-((5-(Decylthio)-4-Me-triazol)methyl)morpholine | ~5.2 (high) | Low (decylthio) | Topical antifungal |
| Metconazole | ~4.1 (moderate) | Low (cyclopentanol) | Systemic antifungal |
Research Findings and Implications
- Synthesis : Microwave-assisted methods () could optimize the target compound’s yield, though its propyl and cyanamide groups may require tailored conditions.
- Analytical Methods : Spectrophotometric validation () is applicable for quality control, but the target’s polarity may necessitate HPLC or LC-MS for accurate quantification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
